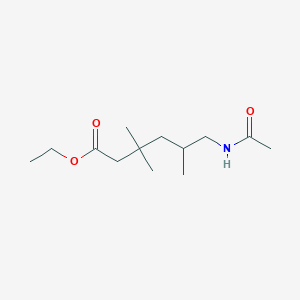![molecular formula C15H34N2O2Si2 B14354249 N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea CAS No. 91933-86-7](/img/structure/B14354249.png)
N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is a complex organic compound characterized by the presence of cyclohexyl, trimethylsilyl, and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea typically involves the reaction of cyclohexyl isocyanate with trimethylsilyl-protected ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The process may involve the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of protective atmospheres, such as nitrogen or argon, is common to prevent moisture and oxygen from interfering with the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can produce a variety of silylated compounds.
Wissenschaftliche Forschungsanwendungen
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protective groups, preventing unwanted reactions and enhancing the stability of the compound. The cyclohexyl group provides hydrophobic interactions, while the ethyl group contributes to the overall reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(trimethylsilyl)urea: Similar in structure but lacks the cyclohexyl and ethyl groups.
Trimethylsilyl-protected amines: Share the trimethylsilyl group but differ in the rest of the molecular structure.
Uniqueness
N’-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea is unique due to the combination of cyclohexyl, trimethylsilyl, and ethyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and drug development.
Eigenschaften
| 91933-86-7 | |
Molekularformel |
C15H34N2O2Si2 |
Molekulargewicht |
330.61 g/mol |
IUPAC-Name |
3-cyclohexyl-1-trimethylsilyl-1-(2-trimethylsilyloxyethyl)urea |
InChI |
InChI=1S/C15H34N2O2Si2/c1-20(2,3)17(12-13-19-21(4,5)6)15(18)16-14-10-8-7-9-11-14/h14H,7-13H2,1-6H3,(H,16,18) |
InChI-Schlüssel |
UHLDGSOPRDVRBL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(CCO[Si](C)(C)C)C(=O)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
